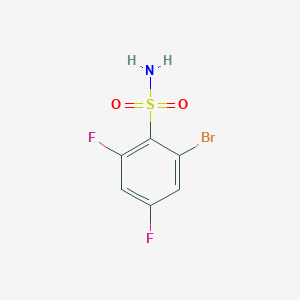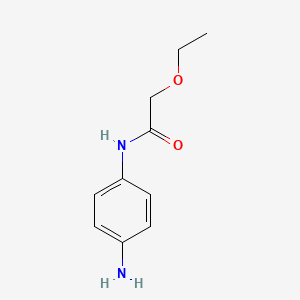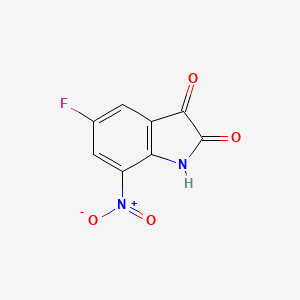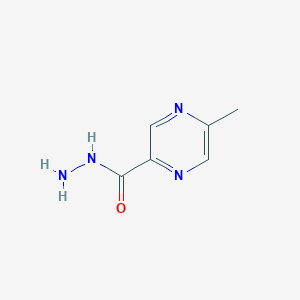
2-(4-Methoxy-2,3-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule. It likely contains a boron atom, given the “borolane” in its name, and several methyl and methoxy groups .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through multi-step organic reactions involving various reagents and conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For similar compounds, properties such as boiling point, density, and molecular weight have been reported .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Structure Analysis
The compound is involved in various synthesis processes and structural analyses in organic chemistry. For instance, it is used in the preparation of 1,1,2,2-Tetrakis(4-hydroxy-3,5-dimethylphenyl)ethane via condensation reactions, highlighting its utility in synthesizing complex organic molecules with potential applications in materials science and drug discovery (Mcgowan, Anderson, & Walker, 2010). Additionally, the compound's crystal structure has been extensively studied, providing insights into its molecular conformation and potential reactivity, which is crucial for designing new materials and catalysts (Clegg et al., 1996).
Material Science and Catalysis
In material science, the compound's derivatives are explored for their unique properties and potential applications. For example, the synthesis and characterization of poly(tetramethyl-1,4-silphenylenesiloxane) derivatives with oxyethylene substituents on the phenylene moiety were investigated, which could lead to new materials with specific optical, electrical, or mechanical properties (Nemoto et al., 2006). Furthermore, the compound's role in catalysis has been demonstrated in reactions like the palladium-catalyzed silaboration of allenes, indicating its potential in developing new catalytic processes for organic synthesis (Chang et al., 2005).
Advanced Synthesis Techniques
Advanced synthesis techniques involving the compound have been developed, such as the use of N-allylidene-1,1-diphenylethanamine as a latent acrolein synthon in the double nucleophilic addition reaction of ketene silyl (Thio)acetals and allylborolanes, demonstrating its versatility in synthetic organic chemistry (Shimizu et al., 2010).
Intermediates in Organic Synthesis
The compound serves as an intermediate in various organic syntheses, for example, in the preparation of ortho-modified mercapto- and piperazino-methyl-phenylboronic acid derivatives, which have applications in medicinal chemistry and the development of new therapeutic agents (Spencer et al., 2002).
Wirkmechanismus
Target of Action
The primary target of 2-(4-Methoxy-2,3-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is the Stimulator of Interferon Genes (STING) protein . STING is an essential signaling molecule for intrinsic immunity, primarily mediating cytoplasmic DNA-induced natural immune responses .
Mode of Action
The compound interacts with the STING protein, inhibiting its activity . The STING protein is normally activated by the binding of cyclic dinucleotides, such as 2′,3′-cGAMP . This compound, however, binds to STING and prevents its activation, thereby inhibiting the downstream immune response .
Biochemical Pathways
The inhibition of STING by this compound affects the innate immune response pathway . Normally, when the DNA receptor cyclic guanosine-adenosine phosphate synthase (cGAS) detects intracellular double-stranded DNA, cGAS catalyzes the synthesis of 2′,3′-cGAMP, which directly binds to and activates STING . The inhibition of STING by this compound prevents this activation, thereby suppressing the immune response .
Result of Action
The result of the compound’s action is the inhibition of the immune response mediated by the STING protein . Specifically, it inhibits the induction of interferon and inflammatory cytokines activated by 2′3′-cGAMP . This could potentially be used to treat conditions where the immune response is overactive or needs to be suppressed.
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(4-methoxy-2,3-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BO3/c1-10-11(2)13(17-7)9-8-12(10)16-18-14(3,4)15(5,6)19-16/h8-9H,1-7H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXIXUBXWDMWIEQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)OC)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70590226 |
Source


|
| Record name | 2-(4-Methoxy-2,3-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70590226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxy-2,3-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
915402-04-9 |
Source


|
| Record name | 2-(4-Methoxy-2,3-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70590226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{6-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinyl}methanamine](/img/structure/B1341546.png)










